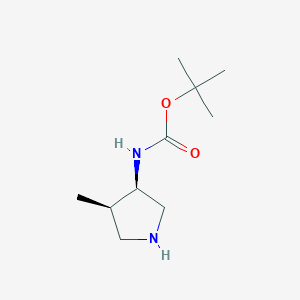
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H11N5O3S and its molecular weight is 293.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-4-carboxamide, is the β3 adrenergic receptor in the detrusor muscle in the bladder . This receptor plays a crucial role in the regulation of bladder function.
Mode of Action
The compound interacts with its target, the β3 adrenergic receptor, leading to muscle relaxation . This interaction results in an increase in bladder capacity, thereby reducing the symptoms of overactive bladder.
Biochemical Pathways
The activation of the β3 adrenergic receptor triggers a cascade of biochemical reactions. These reactions lead to the relaxation of the detrusor muscle, which in turn increases the capacity of the bladder . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that the compound should be stored at2-8°C for optimal stability .
Result of Action
The result of the compound’s action is a reduction in the symptoms of overactive bladder. By relaxing the detrusor muscle and increasing bladder capacity, the compound can alleviate the frequent urge to urinate that characterizes this condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect the stability of the compound, as it should be stored at 2-8°C . Other factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-19-9-3-7(13-5-14-9)10(18)16-11-15-6(4-20-11)2-8(12)17/h3-5H,2H2,1H3,(H2,12,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIJIDVIPRRQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2950643.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide](/img/structure/B2950644.png)






![1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2950657.png)


![2-benzyl-5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)

